

Synthesis Protocol for 6-Chloro-3-methylimidazo[1,2-b]pyridazine

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Compound of Interest

Compound Name: 6-Chloro-3-methylimidazo[1,2-b]pyridazine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of **6-Chloro-3-methylimidazo[1,2-b]pyridazine**, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine scaffold is a key structural motif in various biologically active molecules.^[1] This protocol is based on the well-established condensation reaction between a substituted 3-aminopyridazine and an α -haloketone.^[2]

Chemical Properties and Data

A summary of the key chemical properties for the target compound and primary reactants is provided below for reference.

Compound Name	Formula	Molecular Weight (g/mol)	CAS Number
6-Chloro-3-methylimidazo[1,2-b]pyridazine	C ₇ H ₆ ClN ₃	167.59	137384-48-6
3-Amino-6-chloropyridazine	C ₄ H ₄ ClN ₃	129.55	5469-69-2
1-Bromopropan-2-one (Bromoacetone)	C ₃ H ₅ BrO	136.98	598-31-2

Experimental Protocol: Synthesis of 6-Chloro-3-methylimidazo[1,2-b]pyridazine

This protocol details the laboratory procedure for the synthesis of **6-Chloro-3-methylimidazo[1,2-b]pyridazine** via a one-pot condensation reaction.

Materials:

- 3-Amino-6-chloropyridazine
- 1-Bromopropan-2-one (Bromoacetone)
- Sodium bicarbonate (NaHCO₃)
- Acetonitrile (CH₃CN)
- Ethyl acetate
- Water (H₂O)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware
- Chromatography column
- Thin-layer chromatography (TLC) apparatus

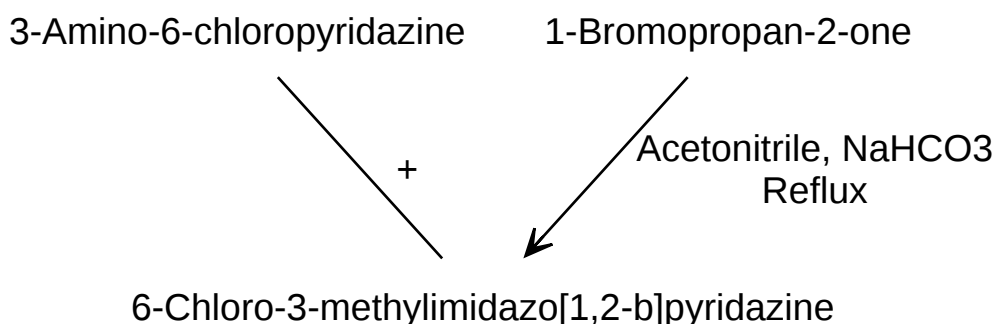
Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 equivalent) and sodium bicarbonate (2.0-3.0 equivalents) in acetonitrile.
- **Addition of α -Haloketone:** To the stirred suspension, add 1-bromopropan-2-one (1.0-1.2 equivalents) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**
 - Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the acetonitrile.
 - To the resulting residue, add water and adjust the pH to approximately 9 with a suitable base (e.g., 20% aqueous sodium hydroxide), if necessary.
 - Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

- Purification:
 - Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or chloroform) to yield **6-Chloro-3-methylimidazo[1,2-b]pyridazine** as a solid.[3]

Diagrams

General Reaction Scheme:

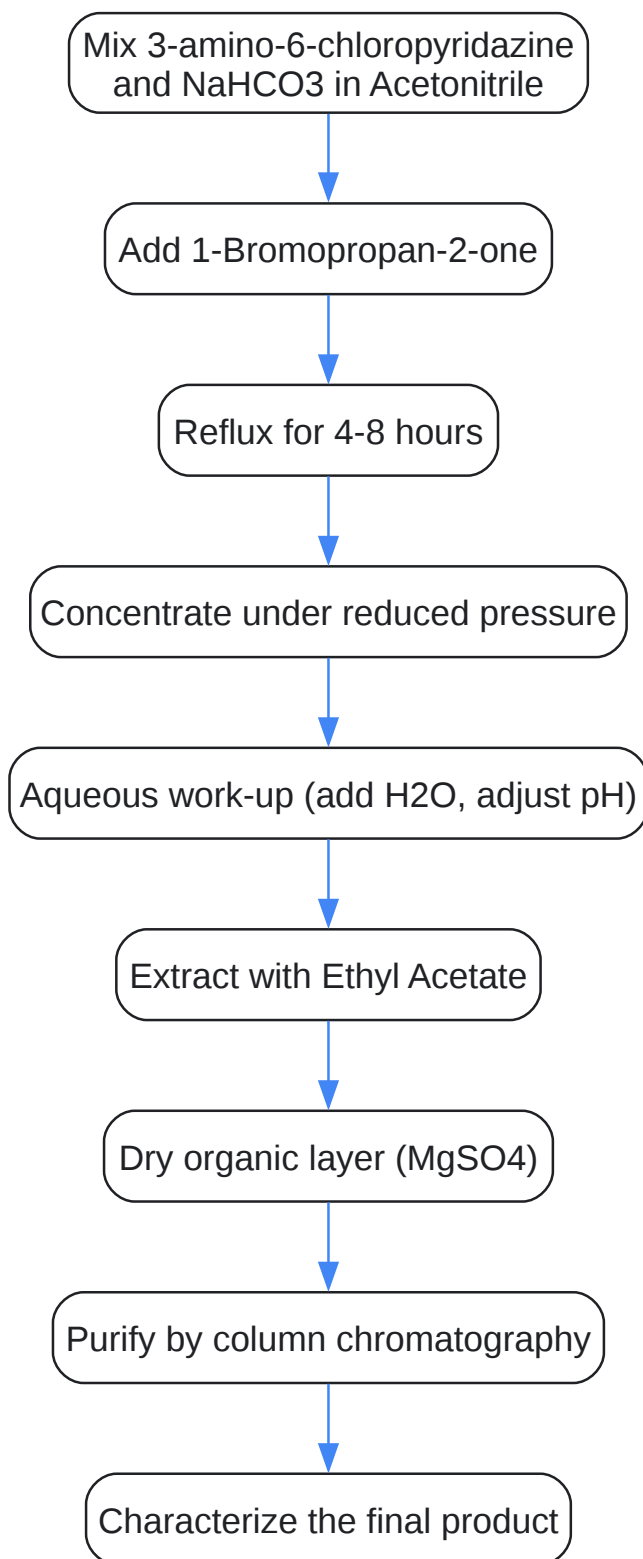


General synthesis of 6-Chloro-3-methylimidazo[1,2-b]pyridazine.

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Caption: General reaction scheme for the synthesis.

Experimental Workflow:



Experimental workflow for the synthesis and purification.

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References

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- To cite this document: BenchChem. [Synthesis Protocol for 6-Chloro-3-methylimidazo[1,2-b]pyridazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159489#synthesis-protocol-for-6-chloro-3-methylimidazo-1-2-b-pyridazine]

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